

Coumarin 106 chemical structure and properties

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Compound of Interest

Compound Name: Coumarin 106

Cat. No.: B1593619

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An In-depth Technical Guide to **Coumarin 106**: Structure, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Coumarin 106, also identified as Coumarin 478, is a rigidized 7-aminocoumarin derivative known for its utility as a dipolar laser dye and its notable biological activity.^{[1][2]} Its pentacyclic structure imparts high fluorescence efficiency, making it a valuable tool in various spectroscopic applications. Furthermore, **Coumarin 106** has been identified as a mixed-type inhibitor of acetylcholinesterase (AChE) and a moderate inhibitor of butyrylcholinesterase (BChE), suggesting its potential as a lead molecule in the development of therapeutic agents for neurodegenerative diseases.^{[1][3]} This document provides a comprehensive technical overview of its chemical structure, physicochemical and photophysical properties, and detailed protocols for its characterization.

Chemical Structure and Identification

The unique photophysical properties of **Coumarin 106** are a direct result of its rigid, fused-ring structure, which minimizes non-radiative decay pathways.

Chemical Structure of Coumarin 106

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Caption: Chemical structure of **Coumarin 106** (2,3,6,7,10,11-Hexahydro-1H,5H-cyclopenta[4][5][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one).

Table 1: Chemical Identifiers for **Coumarin 106**

| Identifier | Value |
|-------------------|---|
| CAS Number | 41175-45-5 |
| IUPAC Name | 2,3,6,7,10,11-Hexahydro-1H,5H-cyclopenta[4][5][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one |
| Synonyms | Coumarin 478 |
| Molecular Formula | C ₁₈ H ₁₉ NO ₂ |
| SMILES | <chem>O=C1OC2=C(C=C3C4=C2CCCN4CCC3)C5=C1CCC5</chem> |
| InChIKey | LLSRPENMALNOFW-UHFFFAOYSA-N |

Physicochemical and Biological Properties

The following tables summarize the key physicochemical and biological data for **Coumarin 106**. It should be noted that a specific melting point for **Coumarin 106** is not readily available in the cited literature; for context, the parent compound, coumarin, has a melting point of approximately 68-73 °C.[6]

Table 2: Physicochemical Properties of **Coumarin 106**

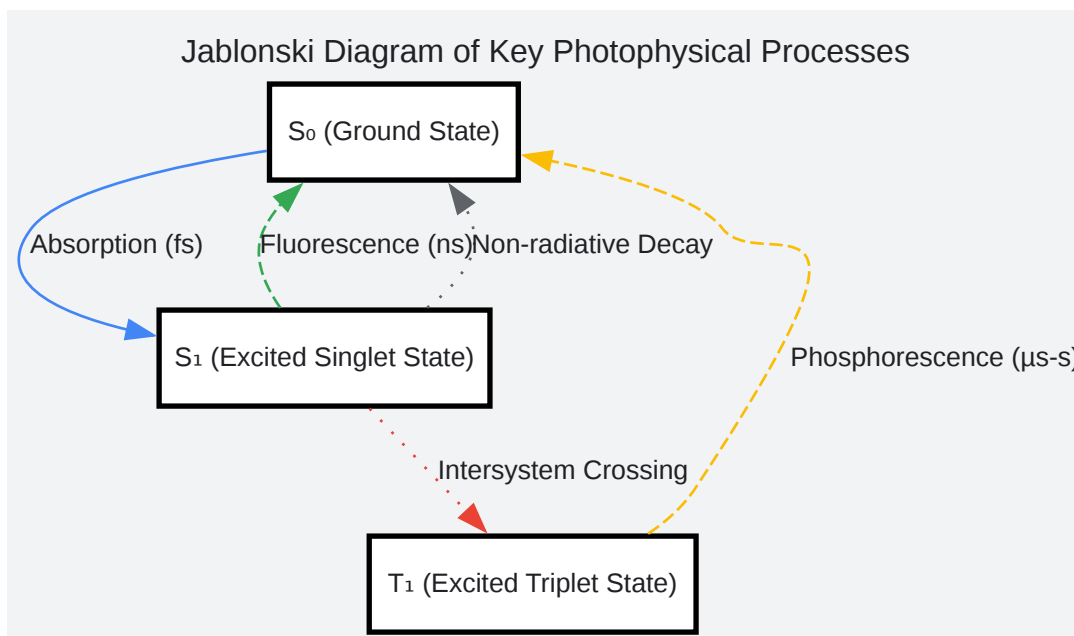
| Property | Value |
|--------------------|---|
| Molecular Weight | 281.35 g/mol |
| Appearance | Light green to green solid |
| Purity | Typically $\geq 98\%$ |
| Solubility | DMSO: ≥ 25 mg/mL (88.86 mM). Coumarins are generally soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[7][8] |
| Storage Conditions | Solid: 4°C, sealed, away from moisture and light. In Solvent: -80°C for up to 6 months; -20°C for up to 1 month. |

Table 3: Biological Properties of **Coumarin 106**

| Property | Value | Reference(s) |
|---------------------------|--|--------------|
| Primary Biological Target | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | [3] |
| AChE Inhibition | $pIC_{50} = 4.97$; $K_i = 2.36 \mu M$ (Mixed-type inhibition) | [3] |
| BChE Inhibition | $pIC_{50} = 4.56$ | [3] |
| Cytotoxicity | Found to be non-toxic in Caco-2 cells | [3] |

Photophysical Characteristics

Coumarin 106 is an efficient fluorophore. Its absorption and emission characteristics are subject to solvatochromic shifts, a common feature of coumarin dyes where the wavelengths of maximum absorption and emission change with the polarity of the solvent.[9][10]



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Caption: Simplified Jablonski diagram illustrating the electronic transitions involved in absorption and emission.

Table 4: Photophysical Properties of **Coumarin 106**

| Property | Value | Conditions |
|---|--|-----------------------------------|
| Fluorescence Quantum Yield (Φ_F) | ~0.74 | In Poly(vinyl alcohol) (PVA) film |
| Fluorescence Lifetime (τ_F) | ~5 ns | In Poly(vinyl alcohol) (PVA) film |
| General Solvatochromism | Aminocoumarins typically exhibit a bathochromic (red) shift in emission spectra with increasing solvent polarity.[9] | Varies with solvent |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization and application of **Coumarin 106**.

Synthesis of Coumarin Derivatives (General Protocol)

While a specific protocol for **Coumarin 106** is not detailed in the surveyed literature, the Pechmann condensation is a standard and widely applicable method for the synthesis of 7-hydroxycoumarin derivatives, which are precursors to or structurally related to **Coumarin 106**.
[\[11\]](#)[\[12\]](#)

Reaction: Pechmann Condensation of a Phenol with a β -Ketoester.

Materials:

- Resorcinol (or other substituted phenol)
- Ethyl acetoacetate (or other β -ketoester)
- Concentrated Sulfuric Acid (catalyst)
- Ethanol (for recrystallization)
- Ice bath, round-bottom flask, magnetic stirrer, dropping funnel.

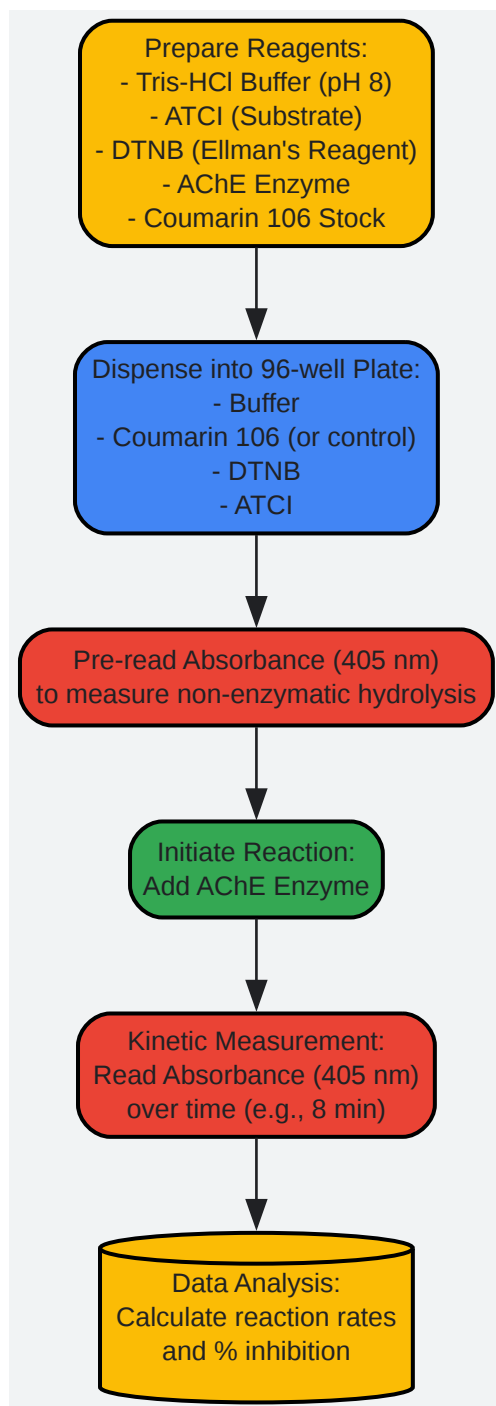
Procedure:

- Place concentrated sulfuric acid in a round-bottom flask and cool it to below 5°C in an ice bath with stirring.
- Separately, prepare a solution of resorcinol and ethyl acetoacetate.
- Add the resorcinol/ethyl acetoacetate solution dropwise to the cold, stirred sulfuric acid, maintaining the temperature below 10°C.
- After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 12-18 hours).
- Pour the reaction mixture slowly into a beaker of crushed ice with stirring. A solid precipitate should form.

- Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure coumarin derivative.

Protocol: Measurement of Acetylcholinesterase (AChE) Inhibition

The inhibitory activity of **Coumarin 106** on AChE can be quantified using a colorimetric assay based on the Ellman's reaction.^{[5][13]}



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Caption: Experimental workflow for the AChE inhibition assay using the Ellman's method.

Materials:

- 96-well microtiter plates

- Multilabel plate reader
- Acetylcholinesterase (AChE) from *Electrophorus electricus*
- Acetylthiocholine iodide (ATCI), substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
- Tris-HCl buffer (50 mM, pH 8, containing 0.1 M NaCl and 0.02 M $\text{MgCl}_2 \cdot 6\text{H}_2\text{O}$)
- **Coumarin 106**
- Physostigmine or Donepezil (positive control)

Procedure:

- Reagent Preparation: Prepare stock solutions of ATCI (15 mM), DTNB (3 mM), AChE (e.g., 0.22 U/mL), and the test compound (**Coumarin 106**) in appropriate solvents.
- Assay Setup: In each well of a 96-well plate, add the following in order:
 - 125 μL of DTNB solution.
 - 25 μL of ATCI solution.
 - 50 μL of Tris-HCl buffer.
 - 25 μL of the **Coumarin 106** solution at various concentrations (or solvent for control wells).
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).
- Reaction Initiation: Add 25 μL of the AChE solution to each well to start the reaction.
- Measurement: Immediately measure the change in absorbance at 405 nm over time (e.g., every minute for 8-10 minutes). The rate of color change is proportional to the enzyme activity.

- Calculation: Calculate the percentage of inhibition for each concentration of **Coumarin 106** relative to the control (solvent-only) wells. The IC₅₀ value can then be determined by plotting percent inhibition versus inhibitor concentration.

Protocol: Measurement of Relative Fluorescence Quantum Yield (Φ_F)

The Φ_F of **Coumarin 106** can be determined relative to a well-characterized fluorescence standard.^{[1][4]}

Principle: The quantum yield of a sample (Φ_s) is calculated relative to a standard (Φ_r) using the integrated fluorescence intensities (I), absorbances (A), and solvent refractive indices (n) of the sample (s) and reference (r):

$$\Phi_s = \Phi_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)$$

Materials:

- Spectrofluorometer and UV-Vis Spectrophotometer
- 10 mm path length quartz cuvettes
- Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54, or another coumarin with a known quantum yield in the chosen solvent)
- Spectroscopic grade solvent

Procedure:

- Solution Preparation: Prepare a series of dilute solutions of both **Coumarin 106** and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1.
- Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.

- **Fluorescence Measurement:** Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings (e.g., slit widths) are used for both the sample and the standard.
- **Data Integration:** Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
- **Analysis:** Plot the integrated fluorescence intensity versus absorbance for both the **Coumarin 106** and the standard solutions. Both plots should yield a straight line through the origin.
- **Calculation:** The slope (gradient) of each line represents I/A . Calculate the quantum yield of **Coumarin 106** using the equation above. If the same solvent is used, the refractive index term (n_s^2/n_r^2) equals 1.

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References

- 1. benchchem.com [benchchem.com]
- 2. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of acetylcholinesterase by coumarins: the case of coumarin 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ovid.com [ovid.com]
- 6. Coumarin CAS#: 91-64-5 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Coumarins | PPT [slideshare.net]
- 13. Coumarin derivatives as acetyl- and butyrylcholinesterase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
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